molecular formula C11H10O3S B12702145 6-Methyl-1-naphthalenesulfonic acid CAS No. 1432062-09-3

6-Methyl-1-naphthalenesulfonic acid

Cat. No.: B12702145
CAS No.: 1432062-09-3
M. Wt: 222.26 g/mol
InChI Key: IVLGJMHHWUFNHA-UHFFFAOYSA-N
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Description

6-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 6-methylnaphthalene. The process begins with the sulfonation reaction, where 6-methylnaphthalene is treated with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous and uniform addition of sulfuric acid to 6-methylnaphthalene. The mixture is then heated to a specific temperature to facilitate the sulfonation reaction. After the reaction is complete, the product is neutralized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a methyl group at the sixth position, which influences its chemical reactivity and physical properties. This structural difference makes it suitable for specific applications that other naphthalenesulfonic acid derivatives may not be able to fulfill .

Properties

CAS No.

1432062-09-3

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

6-methylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-5-6-10-9(7-8)3-2-4-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14)

InChI Key

IVLGJMHHWUFNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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